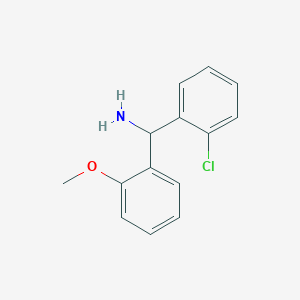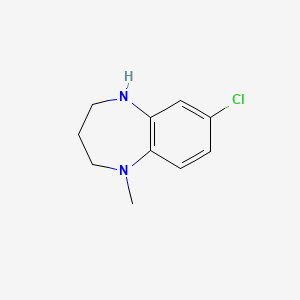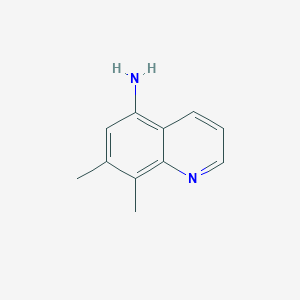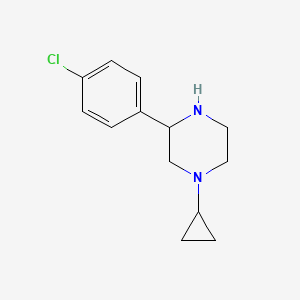
3-(4-Chlorophenyl)-1-cyclopropylpiperazine
説明
CPP is a chemical compound with the following characteristics:
- Chemical Formula : C₁₀H₁₂ClN₂
- Molecular Weight : Approximately 196.67 g/mol
- Structure : It consists of a cyclopropyl ring attached to a piperazine ring, with a chlorophenyl group at one end.
2.
Synthesis Analysis
The synthesis of CPP involves several steps, including cyclization reactions and functional group modifications. Researchers have explored various synthetic routes, but the most common methods include:
- Cyclization of 4-Chloroaniline : Starting from 4-chloroaniline, cyclization with cyclopropylamine yields CPP .
- Ring-Closing Reactions : Cyclization can occur via intramolecular reactions, leading to the formation of the cyclopropylpiperazine ring.
3.
Molecular Structure Analysis
- Geometry : The overall geometry of CPP is largely planar, with a slight kink due to the dihedral angle between the planes of the benzene rings.
- Functional Groups : The chlorophenyl group and the cyclopropylpiperazine ring contribute to its chemical properties.
4.
Chemical Reactions Analysis
- Reactivity : CPP can undergo various chemical reactions, including:
- Arylation : Substitution reactions at the chlorophenyl group.
- Ring-Opening Reactions : Cleavage of the cyclopropyl ring.
- Amidation : Formation of amide derivatives.
5.
Physical And Chemical Properties Analysis
- Solubility : CPP is moderately soluble in organic solvents.
- Melting Point : Approximately 120–130°C.
- Stability : Sensitive to light and moisture.
7.
科学的研究の応用
Structural and Electronic Properties
The compound 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride has been synthesized and characterized, revealing its structural and electronic properties. Theoretical calculations, including molecular electrostatic potential surface and frontier orbital analysis, were performed to understand its chemical behavior. The compound showed potential activity against prostate-specific membrane protein and exhibited significant cytotoxic potential against various cancer cell lines, particularly effective against prostate cancer (Bhat et al., 2018).
Antimycobacterial and Anticancer Properties
1,5-Diphenylpyrrole derivatives, with varying lipophilic substituents, have been synthesized and evaluated for their antimycobacterial activity. The derivatives showed promising activity against Mycobacterium tuberculosis and atypical mycobacteria. Some derivatives were more effective than existing antimycobacterial agents like streptomycin and isoniazid, indicating potential for drug development (Biava et al., 2008).
Structural Characterization and Synthesis
Structural characterization of various derivatives of 3-(4-chlorophenyl)-1-cyclopropylpiperazine has been a focus of research. For instance, the synthesis of 1-(4-chlorophenyl)-3-hydroxypyrazole as an important intermediate for pesticides has been studied, with the process being optimized for industrial production (Gao Zheng-hu, 2015). Additionally, novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have been synthesized and characterized, showing potential biological activities (Bekircan et al., 2015).
Safety And Hazards
- Toxicity : CPP exhibits moderate toxicity. Proper handling and protective measures are essential.
- Health Risks : Inhalation or skin contact may cause irritation.
- Environmental Impact : Dispose of CPP properly to prevent environmental contamination.
8.
将来の方向性
- Drug Development : Explore derivatives of CPP for potential therapeutic applications.
- Structure-Activity Relationship (SAR) : Investigate modifications to enhance selectivity and efficacy.
- Bioavailability : Optimize formulations for better absorption.
特性
IUPAC Name |
3-(4-chlorophenyl)-1-cyclopropylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2/c14-11-3-1-10(2-4-11)13-9-16(8-7-15-13)12-5-6-12/h1-4,12-13,15H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIAGCJMLMLXHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC(C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201269023 | |
| Record name | 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |
CAS RN |
1248908-14-6 | |
| Record name | 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1248908-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorophenyl)-1-cyclopropylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201269023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-methyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455804.png)
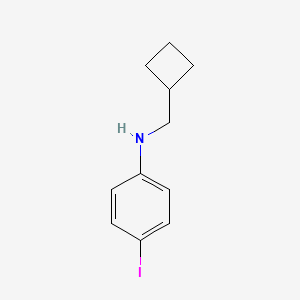
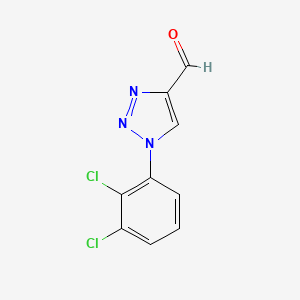
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)
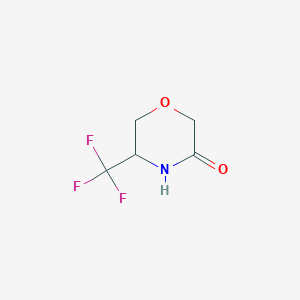
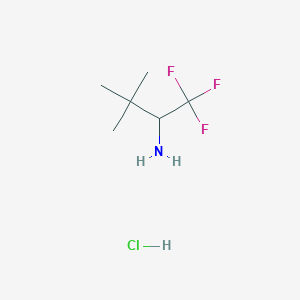
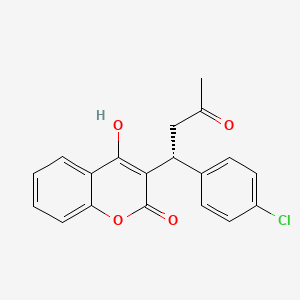


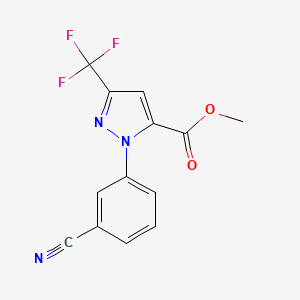
![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)
